p-Toluenesulfonic acid

Description

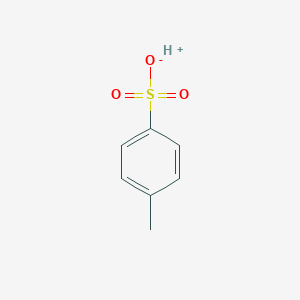

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXIMZWYDAKGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7SO3H, Array, C7H8O3S | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13438-45-4 (zinc salt), 1470-83-3 (lithium salt), 16106-44-8 (potassium salt), 16836-95-6 (silver(+1) salt), 36747-44-1 (calcium salt), 4124-42-9 (ammonium salt), 51650-46-5 (magnesium salt), 6192-52-5 (monohydrate), 657-84-1 (hydrochloride salt), 7144-37-8 (copper(2+) salt) | |

| Record name | p-Toluenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0026701 | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS], COLOURLESS HYGROSCOPIC FLAKES. | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

140 °C @ 20 MM HG, Boiling point = 38 °C | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

363 °F (184 °C) (CLOSED CUP), 184 °C c.c. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER, VERY SOL IN WATER /SODIUM SALT/, Solubility in water, g/100ml at 25 °C: 67 (freely soluble) | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.45 at 77 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.24 | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000027 [mmHg] | |

| Record name | p-Toluenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC LEAFLETS OR PRISMS | |

CAS No. |

104-15-4 | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluenesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGV5ZG5741 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

221 °F (USCG, 1999), 106-107 °C, 106-107 °C /ANHYDROUS/, MELTING POINT: 38 °C /METASTABLE FORM/, Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/, 104.50 °C. @ 760.00 mm Hg | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Catalytic Mechanism of p-Toluenesulfonic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluenesulfonic acid (p-TsOH), often utilized as its monohydrate (p-TsOH·H₂O), is a cornerstone of Brønsted acid catalysis in modern organic synthesis.[1] Its solid, non-corrosive nature, and high acidity make it a superior and safer alternative to many mineral acids.[1][2] This guide provides a comprehensive exploration of the fundamental mechanisms through which p-TsOH catalyzes a range of pivotal organic transformations. By elucidating the principles of electrophilic activation via protonation, this document aims to equip researchers and drug development professionals with the foundational knowledge to effectively harness p-TsOH in their synthetic endeavors, from laboratory-scale research to industrial process development.[3]

Introduction: The Preeminence of this compound in Brønsted Acid Catalysis

This compound is a strong organic acid that is notably easy to handle as a solid, distinguishing it from many volatile and highly corrosive mineral acids like sulfuric or hydrochloric acid.[2][4] Its solubility in a wide array of organic solvents further enhances its utility across diverse reaction conditions.[5] The catalytic power of p-TsOH is rooted in its capacity to serve as a potent proton (H⁺) donor.[6] This proton initiates catalytic cycles by activating a variety of functional groups, thereby facilitating a multitude of synthetic transformations crucial for the synthesis of fine chemicals and pharmaceuticals.[6][7]

The tosylate anion (TsO⁻), the conjugate base of p-TsOH, is non-nucleophilic and does not typically interfere with subsequent reaction steps, a critical feature for clean and efficient catalysis.[8] This guide will delve into the mechanistic underpinnings of p-TsOH catalysis through the lens of three fundamental and widely applied reaction classes: Fischer-Speier esterification, dehydration of alcohols, and the pinacol rearrangement.

The Core Mechanism: Protonation and Subsequent Electrophilic Activation

The central theme in p-TsOH catalysis is the protonation of a substrate to enhance its electrophilicity.[9] This initial and often rate-determining step renders the substrate significantly more susceptible to nucleophilic attack, thereby lowering the activation energy of the overall reaction.

Figure 2: Catalytic cycle of Fischer-Speier esterification.

Quantitative Data for Esterification Reactions

| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| d-Tartaric acid | Benzyl alcohol | 5 | Benzene | Reflux | 20 | 96 | [10] |

| Pentaerythritol | Mercaptoacetic acid | ~1.6 | Toluene | Reflux | 3 | - | [11] |

Experimental Protocol: Synthesis of Dibenzyl d-Tartrate [10]

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap, a condenser, a nitrogen inlet, and a magnetic stirrer.

-

Reagents: d-tartaric acid (0.25 mol), benzyl alcohol (0.4875 mol, 195 mol%), this compound monohydrate (0.0125 mol, 5 mol%), and 110 ml of benzene are added to the flask.

-

Reaction: The mixture is heated to reflux, and the reaction progress is monitored by the collection of water in the Dean-Stark trap.

-

Workup: After completion, the reaction mixture is cooled and washed sequentially with a saturated sodium bicarbonate solution and water.

-

Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then recrystallized to yield the pure ester.

Case Study II: Dehydration of Alcohols

The acid-catalyzed dehydration of alcohols is a fundamental method for the synthesis of alkenes. [12][13]p-TsOH is an effective catalyst for this elimination reaction, particularly for secondary and tertiary alcohols which proceed via a carbocation intermediate. [8] Mechanism (E1 for secondary/tertiary alcohols):

-

Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is protonated by p-TsOH to form an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H₂O). [12][14]2. Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, generating a carbocation intermediate. This is the slow, rate-determining step of the reaction. [13]3. Deprotonation: A weak base (e.g., water, the tosylate anion, or another alcohol molecule) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene and regeneration of the acid catalyst. [12]

Figure 3: E1 mechanism for alcohol dehydration catalyzed by p-TsOH.

Case Study III: Pinacol Rearrangement

The pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol (a pinacol) to a carbonyl compound (a pinacolone). [15][16]This reaction involves a 1,2-migration of a substituent and is a powerful tool for carbon skeleton reorganization. [17] Mechanism:

-

Protonation of a Hydroxyl Group: One of the hydroxyl groups of the 1,2-diol is protonated by p-TsOH. [18]2. Formation of a Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a carbocation. [18]In asymmetric diols, the hydroxyl group that forms the more stable carbocation will preferentially depart. [15]3. 1,2-Migration: A substituent (e.g., an alkyl or aryl group) from the adjacent carbon migrates to the carbocation center. The driving force for this rearrangement is the formation of a resonance-stabilized oxonium ion, which is more stable than the initial carbocation. [15][18]4. Deprotonation: A base removes a proton from the oxonium ion to yield the final ketone or aldehyde product and regenerate the p-TsOH catalyst. [16]

Figure 4: Mechanism of the pinacol rearrangement.

Broader Applications in Complex Synthesis

Beyond these fundamental transformations, p-TsOH is instrumental in a multitude of other reactions that are central to drug discovery and development. These include:

-

Acetal and Ketal Formation/Deprotection: As protecting groups for aldehydes and ketones. [1]* Friedel-Crafts Alkylation and Acylation: For the formation of carbon-carbon bonds with aromatic rings. [19]* Deprotection of Boc-Protected Amines: A mild and selective method for amine deprotection in peptide synthesis. [1][20]

Conclusion

This compound is an indispensable catalyst in the arsenal of the modern organic chemist. Its strong acidity, combined with its ease of handling and solubility in organic media, makes it a versatile and efficient choice for a vast spectrum of organic transformations. [1][5]The core of its catalytic action lies in its ability to protonate substrates, thereby activating them towards nucleophilic attack. Understanding this fundamental mechanism allows researchers and drug development professionals to rationally design and optimize synthetic routes, leading to more efficient and sustainable chemical processes.

References

-

Mechanism of this compound. (2024). toluenesulfonicacid-ptbba. Retrieved from [Link]

-

Mahindaratne, M. P. D., & Wimalasena, K. (1998). Detailed Characterization of this compound Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. The Journal of Organic Chemistry, 63(9), 2858–2866. Retrieved from [Link]

-

This compound (P-TsOH). (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Shaikh, A. M., et al. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Maji, B., & Ghosh, S. (2020). This compound-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry, 18(28), 5348-5370. Retrieved from [Link]

-

A Facile and Practical this compound Catalyzed Route to Dicoumarols Containing an Aroyl group. (2015). South African Journal of Chemistry, 68, 45-48. Retrieved from [Link]

-

This compound – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Cole, A. C., et al. (2003). Novel Brønsted acidic ionic liquids and their use as dual solvent-catalysts. Journal of the American Chemical Society, 125(20), 5962–5963. Retrieved from [Link]

-

Liang, X., et al. (2008). Synthesis of a Novel Heterogeneous Strong Acid Catalyst from this compound (PTSA) and its Catalytic Activities. Petroleum Chemistry, 48(4), 268-272. Retrieved from [Link]

-

Perdeuteration of Arenes in Pharmaceuticals by SEAr Mechanism with Heavy Water Using pTSA Catalyst. (2024). ChemRxiv. Retrieved from [Link]

-

Draw the product formed when the given alcohol undergoes dehydration with TsOH, and label the major product when a mixture results. (n.d.). Homework.Study.com. Retrieved from [Link]

-

Pinacol rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

-

Narender, M., et al. (2003). ZrCl4 as an Efficient Catalyst for Selective Tosylation of Alcohols with this compound. Chemistry Letters, 32(12), 1136-1137. Retrieved from [Link]

-

Pinacol Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suresh Babu, V. V., et al. (2005). MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. Synthetic Communications, 35(13), 1795-1802. Retrieved from [Link]

-

A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures. (2012). Biomass and Bioenergy, 39, 283-289. Retrieved from [Link]

-

Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140-144. Retrieved from [Link]

-

Pinacol-pinacolone rearrangement. (n.d.). SlideShare. Retrieved from [Link]

-

Pinacol Pinacolone Rearrangement Process. (n.d.). BYJU'S. Retrieved from [Link]

-

Dehydration of alcohols. (n.d.). a-levelchemistry.co.uk. Retrieved from [Link]

-

TsOH vs H2SO4. (2021). Reddit. Retrieved from [Link]

-

Ashenhurst, J. (2023). The Pinacol Rearrangement. Master Organic Chemistry. Retrieved from [Link]

-

Measurement of this compound-Catalyzed Reaction Kinetics of 1,2-Propylene Glycol Acetylation Using In Situ1H NMR Spectroscopy. (2013). Industrial & Engineering Chemistry Research, 52(25), 8490-8496. Retrieved from [Link]

-

Polystyrene-supported this compound (PS/PTSA): as a highl heterogeneous bronsted acid catalyst for the synthesis of nov. (2016). Tetrahedron Letters, 57(12), 1289-1292. Retrieved from [Link]

-

Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry. Retrieved from [Link]

-

Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

-

Measurement of p‑Toluenesulfonic Acid-Catalyzed Reaction Kinetics of 1,2-Propylene Glycol Acetylation Using In Situ 1H NMR Spectroscopy. (2013). Industrial & Engineering Chemistry Research, 52(25), 8490–8496. Retrieved from [Link]

-

Kinetics of p-toluene-sulfonic acid catalyzed direct esterification of pentaerythritol with acrylic acid for pentaerythritol diacrylate production. (2018). Chinese Journal of Chemical Engineering, 26(1), 127-133. Retrieved from [Link]

-

Exploring the Catalytic Capabilities of this compound in Industrial Processes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

How to remove excessive pTsOH after Fischer esterification?. (2021). ResearchGate. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Strategies for Regeneration of Pt-alloy Catalysts Supported on Silica for Propane Dehydrogenation. (2020). Catalysis Science & Technology, 10(15), 5039-5050. Retrieved from [Link]

-

Discuss the reaction mechanism of TsOH with alkenes, including the role of TsOH as a catalyst. (n.d.). Proprep. Retrieved from [Link]

-

Mastering Esterification with this compound: A Supplier's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Measurement of this compound-Catalyzed Reaction Kinetics of 1,2-Propylene Glycol Acetylation Using In Situ1H NMR Spectroscopy. (2013). Industrial & Engineering Chemistry Research, 52(25), 8490-8496. Retrieved from [Link]

-

Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved from [Link]

-

A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2014). Advanced Materials Research, 936, 321-325. Retrieved from [Link]

-

Oxidation of this compound fractionated hybrid Pennisetum by different methods for carboxylated nanocellulose preparation: The evaluation of efficiency and sustainability. (2024). Industrial Crops and Products, 207, 117769. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound (P-TsOH) [commonorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. preprints.org [preprints.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Mechanism of this compound - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. homework.study.com [homework.study.com]

- 13. science-revision.co.uk [science-revision.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 16. byjus.com [byjus.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. academics.su.edu.krd [academics.su.edu.krd]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

The Dissociation Constant (pKa) of p-Toluenesulfonic Acid: A Comprehensive Guide to Solvent-Dependent Acidity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluenesulfonic acid (TsOH) is a cornerstone of organic synthesis, valued for being a strong, solid, and non-oxidizing acid catalyst.[1][2] Its efficacy, reactivity, and solubility are intrinsically linked to its acid dissociation constant, or pKa. However, the pKa of TsOH is not a static value; it is profoundly influenced by the solvent environment. This guide provides an in-depth exploration of the solvent-dependent pKa of TsOH, offering a theoretical framework, collated experimental data, and detailed protocols for its determination. For professionals in drug development and chemical research, a nuanced understanding of how to measure and interpret pKa in various media is critical for reaction optimization, formulation science, and predicting chemical behavior.[3][4]

The Theoretical Framework: Why Solvent Dictates Acidity

The acid dissociation constant (Ka) and its logarithmic form, pKa, quantify the strength of an acid in solution.[4] The fundamental equilibrium for an acid (HA) in a solvent (S) is:

HA + S ⇌ H-S⁺ + A⁻

This equilibrium is not solely a property of the acid but a dynamic interplay between the acid and the solvent.[5] The solvent's role is multifaceted, influencing the stability of all species involved. Several key solvent properties dictate the position of this equilibrium and thus the pKa.[3][6]

-

Dielectric Constant (ε): This property reflects a solvent's ability to separate ions. High-dielectric-constant solvents, like water (ε ≈ 80), are highly effective at solvating and stabilizing the charged products (H-S⁺ and A⁻), pushing the equilibrium to the right and resulting in a lower pKa (stronger acidity).[6] In contrast, solvents with low dielectric constants hinder ion separation, favoring the neutral acid (HA) and leading to a higher pKa.

-

Solvent Basicity and Protic Nature: A solvent's ability to accept a proton (basicity) is crucial.[5] Protic solvents, which can donate hydrogen bonds (e.g., water, alcohols), are excellent at solvating both the proton (as H-S⁺) and the conjugate base (A⁻), promoting dissociation.[6] Aprotic solvents lack this hydrogen-bonding capability. A basic aprotic solvent like dimethyl sulfoxide (DMSO) can still promote dissociation by strongly solvating the proton, while a less basic aprotic solvent like acetonitrile (ACN) is less effective, leading to higher pKa values.[6]

-

Homoconjugation: In aprotic solvents, particularly those with lower dielectric constants like acetonitrile, the conjugate base (A⁻) can form a hydrogen bond with the undissociated parent acid (HA), creating a stable homoconjugate complex (HA₂⁻).[6] This secondary equilibrium effectively removes the A⁻ anion from the primary dissociation equilibrium, shifting it to the right and enhancing the apparent acidity (lowering the pKa). For this compound in acetonitrile, this effect is significant.[6]

Caption: Relationship between solvent properties and observed pKa.

pKa of this compound: A Solvent-by-Solvent Comparison

TsOH is classified as a strong acid, comparable in strength to mineral acids like sulfuric acid.[2][7] However, its quantitative pKa value shifts dramatically across different media, underscoring the importance of specifying the solvent.

| Solvent | Type | Dielectric Constant (ε) | pKa Value | Citation(s) |

| Water | Protic | 80.1 | -2.8 | [1][7][8] |

| -1.34 | [9] | |||

| Acetonitrile (ACN) | Aprotic | 37.5 | 8.5 | [8] |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 46.7 | ~1.6 (est.)* | [10] |

The data clearly illustrates the theoretical principles. In water, extensive solvation makes TsOH an extremely strong acid with a negative pKa. In acetonitrile, a less polar and aprotic solvent, dissociation is far less favorable, resulting in a pKa of 8.5, which is characteristic of a weak acid in this medium.[6][8]

Experimental Protocols for pKa Determination

Accurate pKa determination in non-aqueous or mixed-solvent systems is a non-trivial task requiring meticulous technique.[4][11] The choice of method often depends on the analyte's solubility, purity, and the available equipment.

Potentiometric Titration

This is the most common and well-established method for pKa determination.[12][13] It involves monitoring the pH (or potential) of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is found at the half-equivalence point on the resulting sigmoid titration curve.[13][14]

Causality in Experimental Design:

-

Solvent Choice: For water-insoluble compounds, titrations are performed in mixed solvents (e.g., methanol-water, dioxane-water).[15] The resulting "apparent pKa" is specific to that solvent mixture. To find the aqueous pKa, a series of measurements at different co-solvent concentrations are performed, followed by extrapolation to zero co-solvent using techniques like the Yasuda-Shedlovsky method.[15][16]

-

Electrode Calibration: Standard pH electrodes are designed for aqueous systems. In non-aqueous solvents, the electrode response can be slow and unstable. It is crucial to use electrodes specifically designed for non-aqueous media and to calibrate them using appropriate standards or a multi-parameter technique to ensure accuracy.[15]

-

Titrant Selection: The titrant must be a strong acid or base that is soluble and fully dissociated in the chosen solvent system. Tetrabutylammonium hydroxide (TBAH) is a common choice for titrating acids in many organic solvents.

-

Inert Atmosphere: When titrating in basic conditions, particularly in organic solvents, it is essential to work under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric CO₂, which can react with the titrant and distort the titration curve.[15]

Step-by-Step Protocol (General):

-

Preparation: Accurately weigh the TsOH sample and dissolve it in the chosen solvent or solvent mixture. For poorly soluble compounds, ensure the concentration is sufficient for detection (typically > 10⁻⁴ M).[16]

-

Electrode Calibration: Calibrate the pH meter and electrode system using standard buffers appropriate for the solvent system.

-

Titration Setup: Place the sample solution in a titration vessel, insert the calibrated electrode, and begin stirring. Maintain a slow, steady stream of an inert gas over the solution.

-

Titrant Addition: Add the standardized titrant (e.g., TBAH in isopropanol) in small, precise increments using an auto-burette.

-

Data Acquisition: Record the pH (or mV potential) after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH versus the volume of titrant added. The pKa is the pH value at the point where half of the acid has been neutralized. This corresponds to the inflection point of the sigmoid curve, which can be precisely located by examining the first or second derivative of the curve.[14]

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric (UV-Vis) Titration

This method is highly sensitive and requires less sample than potentiometry.[16] It is applicable if the protonated (HA) and deprotonated (A⁻) forms of the acid have distinct UV-Vis absorption spectra. The change in absorbance at a specific wavelength is monitored as a function of pH.

Step-by-Step Protocol (General):

-

Wavelength Selection: Record the UV-Vis spectra of TsOH in highly acidic and highly basic solutions to identify the wavelengths of maximum absorbance for the HA and A⁻ species.

-

Buffer Preparation: Prepare a series of buffer solutions with known, stable pH values spanning the expected pKa range.

-

Measurement: Add a small, constant amount of a concentrated TsOH stock solution to each buffer solution. Record the absorbance of each solution at the chosen analytical wavelength.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoid curve can be analyzed using the Henderson-Hasselbalch equation in its logarithmic form to determine the pKa, which corresponds to the inflection point.[17]

NMR Spectroscopy using Chemical Shift Imaging (CSI)

A modern and efficient "one-shot" method has been developed for pKa determination in non-aqueous solvents like DMSO.[11][18] This technique avoids laborious individual titrations.

Principle: A pH gradient is established within a single NMR tube by allowing an acid to diffuse into a basic solution containing the analyte and a set of pH indicators.[18][19] The chemical shift of a proton on the analyte molecule that is sensitive to its protonation state is measured along this gradient. The pH at each point in the gradient is simultaneously determined from the known chemical shifts of the indicator compounds.[11]

Advantages:

-

Efficiency: A complete titration curve with numerous data points can be generated from a single, relatively short experiment (20-40 minutes).[4]

-

High Precision: The method has shown excellent agreement with literature values, often within ±0.1 pKa units.[11]

-

Low Sample Requirement: It can be used for low analyte concentrations.[4]

-

Robustness: The method is relatively insensitive to common impurities like water (up to 2%) and variations in ionic strength.[11]

This advanced technique represents the cutting edge of pKa determination in non-aqueous media, offering significant advantages in speed and data density for drug discovery and development programs.[11][20]

Conclusion

For the practicing scientist, this compound is more than just a strong acid; it is a reagent whose behavior is critically modulated by its environment. Its pKa can vary by over 10 orders of magnitude between water and acetonitrile, a fact with profound implications for catalysis, reaction kinetics, and solubility.[8] This guide has elucidated the theoretical factors governing this solvent dependency and provided practical, detailed protocols for its experimental determination. By employing robust methods like potentiometric titration or advanced techniques such as NMR-based chemical shift imaging, researchers can accurately quantify the acidity of TsOH in their specific system, leading to more predictable, optimized, and reproducible chemical processes.

References

-

Wikipedia. This compound. [Online] Available at: [Link]

- Torbac, E., et al. (n.d.).

-

Chemeurope.com. Acid dissociation constant. [Online] Available at: [Link]

-

Chemistry Stack Exchange. (2022). Does the acidity constant depend on the solvent? [Online] Available at: [Link]

- Scheng, C., et al. (n.d.). Universal Trends between Acid Dissociation Constants in Protic and Aprotic Solvents. NIH.

-

Solubility of Things. (n.d.). Dissociation Constant (Ka) for Acids. [Online] Available at: [Link]

- Schenck, G., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. University of East Anglia.

- Schenck, G., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging.

- Schenck, G., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging.

- Grokipedia. (n.d.). This compound.

- Sarac, F., et al. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents.

- Schenck, G., et al. (2022). (PDF) Efficient p K a Determination in a Nonaqueous Solvent Using Chemical Shift Imaging.

-

Chemister.ru. (n.d.). This compound. [Online] Available at: [Link]

- Schenck, G. (2021). pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository.

- Reijenga, J., et al. (2013).

-

ChemBK. (n.d.). This compound. [Online] Available at: [Link]

- Uslu, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Grunwald, E., & Berkowitz, B. J. (n.d.). The Effect of Solvent on Equilibrium and Rate Constants. II. The Measurement and Correlation of Acid Dissociation Constants of Anilinium and Ammonium Salts in the System Ethanol—Water. Journal of the American Chemical Society.

- ChemicalBook. (n.d.). 104-15-4(this compound) Product Description.

-

ResearchGate. (2025). Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Online] Available at: [Link]

- Kütt, A. (n.d.). Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase.

- Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

-

PubChem. (n.d.). This compound | C7H7SO3H | CID 6101. [Online] Available at: [Link]

- Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0059933).

- Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).

- University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.

-

ResearchGate. (n.d.). pK, values which have been reported for strong acids. [Online] Available at: [Link]

- Scribd. (2019). P Toluenesulfonic Acid.

- Guidechem. (n.d.). This compound 104-15-4 wiki.

- ExSyn Corp. (2021). This compound (PTSA).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Acid_dissociation_constant [chemeurope.com]

- 7. grokipedia.com [grokipedia.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 18. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of p-Toluenesulfonic Acid Monohydrate (p-TsOH·H₂O)

Introduction: The Indispensable Role of p-TsOH Monohydrate in Modern Chemistry

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), also known as tosylic acid, is a cornerstone of modern organic synthesis and pharmaceutical development. It is a strong organic acid that uniquely combines the benefits of high acidity with the convenience of a solid, crystalline form, making it a safer and more manageable alternative to many corrosive liquid mineral acids.[1][2] For researchers and drug development professionals, a thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization as a catalyst and intermediate.[3][4] This guide provides a comprehensive exploration of p-TsOH monohydrate, delving into its core characteristics, practical experimental methodologies for its analysis, and the underlying chemical principles that govern its behavior.

I. Core Physicochemical Properties

The utility of p-TsOH monohydrate in a laboratory setting is directly linked to its distinct physical and chemical characteristics. These properties dictate its solubility in various reaction media, its reactivity as a catalyst, and its stability under different conditions.

A. Physical Properties: A Quantitative Overview

p-TsOH monohydrate is a white to off-white crystalline solid.[5] Its solid nature is a significant practical advantage, allowing for easy weighing and handling compared to liquid acids like sulfuric or hydrochloric acid.[6]

| Property | Value | Significance in a Research Context |

| Molecular Formula | C₇H₁₀O₄S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 190.22 g/mol | Crucial for stoichiometric calculations in chemical reactions.[7][8] |

| Appearance | White crystalline solid | Allows for easy visual identification and assessment of purity.[9] |

| Melting Point | 103-107 °C (217-225 °F) | A key indicator of purity; a broad melting range can suggest the presence of impurities.[7][9][10] |

| Density | 1.24 g/cm³ | Useful for calculations involving mass and volume, particularly in process scale-up.[9] |

| Hygroscopicity | Extremely hygroscopic | The compound readily absorbs moisture from the air, which can impact its effective concentration and introduce water into moisture-sensitive reactions.[9][11] Proper storage is critical. |

The presence of a water molecule in the crystal lattice of the monohydrate form contributes to a higher melting point compared to the anhydrous form (38 °C).[9] This is due to the formation of a stable crystal lattice with strong hydrogen bonding interactions.

B. Chemical Properties: The Heart of its Reactivity

The chemical properties of p-TsOH monohydrate are dominated by the strongly acidic sulfonic acid group.

| Property | Value | Significance in a Research Context |

| pKa | -2.8 (in water) | This extremely low pKa value indicates that it is a very strong acid, fully dissociating in water to provide a high concentration of protons for catalysis.[6][9] It is approximately one million times stronger than benzoic acid.[6][12] |

| Solubility | ||

| Water | 67 g/100 mL | Highly soluble due to the polar sulfonic acid group and the ability to form hydrogen bonds.[9][13] |

| Alcohols & Polar Solvents | Soluble | Its solubility in a range of polar organic solvents makes it a versatile catalyst for a wide array of organic reactions.[9][12][14] |

| Reactivity | ||

| As an Acid Catalyst | High | It is a widely used catalyst for reactions such as esterification, acetalization, and transesterification.[1][6][15] |

| Non-oxidizing Nature | Non-oxidizing | Unlike strong mineral acids such as nitric or perchloric acid, p-TsOH is non-oxidizing, which is advantageous in reactions with sensitive functional groups.[6][12] |

| Thermal Decomposition | Decomposes at elevated temperatures | Heating can lead to the release of irritating and toxic gases, including sulfur oxides.[16] |

II. Structural and Spectroscopic Characterization

A definitive identification and purity assessment of p-TsOH monohydrate relies on various analytical techniques that probe its molecular structure.

A. Molecular Structure

The structure of p-TsOH monohydrate consists of a p-toluenesulfonate anion and a hydronium ion (H₃O⁺). The crystal structure is monoclinic.[17][18] The hydronium ion is hydrogen-bonded to the sulfonate oxygen atoms.[18]

Caption: Experimental workflow for solubility testing.

Methodology:

-

Water Solubility: Place approximately 0.1 g of p-TsOH monohydrate in a test tube and add 3 mL of deionized water in portions, shaking after each addition. Observe for complete dissolution. [10]2. pH Determination: If soluble in water, dip a piece of blue litmus paper or a universal pH indicator strip into the solution. A change to red or a low pH reading confirms its acidic nature. [9]

C. Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the purity of p-TsOH monohydrate.

Methodology:

-

Standard Preparation: Accurately weigh and dissolve p-TsOH monohydrate in the mobile phase to prepare a standard solution of known concentration (e.g., 1.0 mg/mL). [19]2. Sample Preparation: Prepare a sample solution of the p-TsOH monohydrate to be tested at a similar concentration.

-

HPLC Conditions:

-

Column: A C18 or Phenyl Hydride column is often suitable. [19][20] * Mobile Phase: A common mobile phase is a mixture of acetonitrile and water with a small amount of acid, such as formic acid. [19] * Flow Rate: Typically 1.0 mL/min. [19] * Detection: UV detection at a wavelength where the aromatic ring absorbs, such as 210 nm or 254 nm. [19][20]4. Analysis: Inject both the standard and sample solutions into the HPLC system.

-

-

Quantification: Compare the peak area of the p-TsOH in the sample chromatogram to that of the standard to determine the purity.

D. Water Content Determination by Karl Fischer Titration

This is a highly accurate method for determining the water content, which is crucial given the hygroscopic nature of p-TsOH monohydrate.

Methodology:

-

Apparatus Setup: Use a calibrated Karl Fischer titrator.

-

Solvent Preparation: Add a suitable solvent, such as methanol, to the titration vessel and titrate to a stable, anhydrous endpoint with the Karl Fischer reagent. [21][22]3. Sample Addition: Accurately weigh a sample of p-TsOH monohydrate and quickly transfer it to the titration vessel. [3]4. Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument will calculate the percentage of water in the sample based on the amount of reagent consumed. The theoretical water content for the monohydrate is approximately 9.47%.

IV. Safety and Handling

As a strong acid, p-TsOH monohydrate must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [13]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. [7][11]Avoid contact with skin and eyes. * Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. [23]Its hygroscopic nature necessitates protection from moisture. [11][23]* Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container. [11]

V. Conclusion

This compound monohydrate is a powerful and versatile tool in the arsenal of chemists and pharmaceutical scientists. Its efficacy is rooted in its strong acidity and convenient physical form. A comprehensive understanding of its physical and chemical properties, coupled with rigorous analytical characterization, is essential for its successful and safe application in research and development. This guide provides a foundational framework for working with this important compound, emphasizing both the theoretical underpinnings and practical experimental considerations.

VI. References

-

Wikipedia. This compound. [Link]

-

Scribd. Solubility test for Organic Compounds. [Link]

-

MicroSolv. This compound Monohydrate Analyzed with HPLC. [Link]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0059933). [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Contemporary Chemical Industry. Determination of the Purity of this compound by HPLC. [Link]

-

Solubility of Things. This compound. [Link]

-

YouTube. This compound. [Link]

-

Chemeurope.com. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind this compound: Properties and Key Chemical Reactions. [Link]

-

Ataman Kimya. P-TOULENE SULFONIC ACID MONOHYDRATE. [Link]

-

Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

-

The Royal Society of Chemistry. d3ma00823a1.pdf. [Link]

-

Mettler Toledo. Karl Fischer Titration Guide to Water Determination. [Link]

-

IUCr Journals. The crystal and molecular structure of 4-methyl sulfonic acid (this compound) monohydrate, C7H8SO3−.H3O+, an oxonium salt. [Link]

-

Ataman Kimya. This compound. [Link]

-

FAQ. What are the properties and applications of this compound monohydrate?. [Link]

Sources

- 1. This compound monohydrate | C7H10O4S | CID 521998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0059933) [hmdb.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. labort.in [labort.in]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Toluenesulfonic Acid Monohydrate Analyzed with HPLC - AppNote [mtc-usa.com]

- 20. caod.oriprobe.com [caod.oriprobe.com]

- 21. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 22. mt.com [mt.com]

- 23. This compound monohydrate | 6192-52-5 [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of p-Toluenesulfonic Acid in Organic Solvents

Abstract

p-Toluenesulfonic acid (p-TsOH), a cornerstone of organic synthesis, serves as a strong, non-oxidizing, and conveniently solid acid catalyst.[1][2][3] Its efficacy in a vast array of chemical transformations—from esterifications to acetalizations—is fundamentally governed by its interaction with the reaction medium.[4][5] The choice of solvent is therefore a critical parameter, directly influencing reaction kinetics, catalyst activity, and downstream processing. This technical guide provides an in-depth analysis of the solubility of p-TsOH in common organic solvents. We will explore the physicochemical principles dictating its solubility, present a consolidated overview of its solubility profile, detail a robust experimental protocol for its determination, and discuss the practical implications for researchers, chemists, and drug development professionals.

Physicochemical Profile of this compound

This compound (4-methylbenzenesulfonic acid) is an aromatic sulfonic acid.[6] Its structure features a hydrophilic, highly polar sulfonic acid group (-SO₃H) attached to a hydrophobic, non-polar p-tolyl group (CH₃C₆H₄-). This amphiphilic nature is the primary determinant of its solubility characteristics.

-

Acidity: p-TsOH is a strong organic acid, with a pKa of approximately -2.8 in water, making it about a million times stronger than benzoic acid.[1][3] This high acidity ensures it can effectively protonate a wide range of organic substrates.[7]

-

Forms: It is commercially available and most commonly used as a stable, hygroscopic monohydrate (p-TsOH·H₂O).[1][2][8] The anhydrous form can be prepared via azeotropic drying with toluene, which is often necessary for water-sensitive reactions.[1][9] The presence of this water of hydration can influence both the melting point and solubility profile.[10]

The Science of Solubility: Governing Principles

The solubility of p-TsOH is best understood through the fundamental principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute (p-TsOH) and the solvent.[11][12]

-

Polarity and Hydrogen Bonding: The sulfonic acid group is exceptionally polar and is a strong hydrogen bond donor (from the -OH) and acceptor (from the sulfonyl oxygens).[13] This allows for strong, favorable interactions with polar solvents, particularly those capable of hydrogen bonding.

-

Polar Protic Solvents (e.g., water, alcohols like ethanol and methanol): These solvents can act as both hydrogen bond donors and acceptors. They readily solvate the sulfonic acid group, leading to high solubility.[1][7][14]

-

Polar Aprotic Solvents (e.g., ethers, acetone, DMSO): These solvents contain polar bonds and can act as hydrogen bond acceptors. They can effectively solvate the p-TsOH molecule, resulting in good solubility.[2][15]

-

-

Non-Polar Interactions: The aromatic tolyl group is non-polar and interacts primarily through weaker van der Waals forces (London dispersion forces). This part of the molecule favors interactions with non-polar solvents.

-

The Solubility Balance: The overall solubility in a given solvent is a balance between the strong, favorable interactions of the polar head and the weaker interactions of the non-polar tail. In polar solvents, the energy gained from solvating the sulfonic acid group far outweighs the energy required to break the crystal lattice of solid p-TsOH and disrupt the solvent-solvent interactions, leading to high solubility. Conversely, in non-polar solvents (e.g., hexane, toluene), the weak interactions with the tolyl group are insufficient to overcome the strong solute-solute interactions in the crystal lattice, resulting in poor solubility.[2]

Solubility Profile of this compound

While extensive quantitative data across a broad spectrum of organic solvents is not compiled in a single public resource, a clear qualitative and semi-quantitative profile can be established from various sources. p-TsOH is generally characterized as being soluble in polar organic solvents.[1][16]

| Solvent Class | Example Solvents | Qualitative Solubility | Rationale for Interaction |

| Polar Protic | Water | Highly Soluble (~67 g/100 mL)[1][3] | Strong hydrogen bonding with the -SO₃H group. |

| Methanol, Ethanol | Soluble[14][15] | Strong hydrogen bonding capabilities. | |

| Polar Aprotic | Ethers (e.g., Diethyl Ether, THF) | Soluble[6][8][15] | Dipole-dipole interactions and hydrogen bond acceptance. |

| Acetone, DMSO | Soluble[2] | Strong dipole moments and hydrogen bond acceptance. | |

| Acetonitrile | Soluble[1] | High polarity and dipole moment. | |

| Non-Polar | Toluene, Benzene | Insoluble to Slightly Soluble (in hot benzene)[2][15] | Dominated by weak van der Waals forces. |

| Hexane, Cyclohexane | Insoluble | Dominated by weak van der Waals forces. |

Visualization of Intermolecular Interactions

To better understand the "why" behind the solubility data, the following diagram illustrates the primary intermolecular forces between p-TsOH and representative solvents from different classes.

Caption: Intermolecular forces governing p-TsOH solubility.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, direct experimental measurement is necessary. The following protocol describes a reliable isothermal shake-flask method, a standard approach for determining the solubility of a solid in a liquid.[17] This method ensures the system reaches equilibrium, providing a trustworthy and reproducible value.

Step-by-Step Methodology

-

Material Preparation:

-

Ensure p-TsOH (monohydrate or anhydrous, as required) is of known purity.

-

Use analytical grade solvent.

-

Prepare several screw-cap vials or flasks (e.g., 20 mL scintillation vials).

-

-

Sample Preparation:

-

Add an excess amount of solid p-TsOH to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure the solution is saturated.

-

Accurately pipette a specific volume of the chosen organic solvent (e.g., 10.0 mL) into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature bath (e.g., shaker bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though 48-72 hours is preferable to guarantee saturation.[17]

-

-

Sample Isolation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the constant-temperature bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. It is critical not to disturb the solid at the bottom. To ensure no suspended solids are transferred, use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

-

Quantification:

-

Transfer the filtered aliquot to a pre-weighed volumetric flask.

-

Determine the mass of the aliquot by weighing the flask.

-

Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood until a constant weight of the dry p-TsOH residue is achieved.

-

Weigh the flask containing the dry residue.

-

-

Calculation:

-

Mass of dissolved p-TsOH = (Weight of flask + residue) - (Weight of empty flask).

-

Mass of solvent = (Weight of flask + aliquot) - (Weight of flask + residue).

-

Solubility ( g/100 g solvent) = (Mass of dissolved p-TsOH / Mass of solvent) x 100.

-

Workflow Visualization

Caption: Experimental workflow for solubility determination.

Practical Implications in Organic Synthesis

The solubility of p-TsOH is not merely a physical constant; it is a critical factor in its application as a catalyst.[5][7]

-

Homogeneous Catalysis: For p-TsOH to function effectively, it must be dissolved in the reaction medium to ensure it is accessible to the substrate molecules. Using a solvent in which p-TsOH is highly soluble ensures the reaction proceeds under homogeneous conditions, often leading to faster reaction rates and higher reproducibility.

-

Reaction Work-up and Catalyst Removal: The solubility profile can be exploited during product purification. For instance, if a reaction is run in a moderately polar solvent like ethyl acetate, the product can often be washed with water to remove the highly water-soluble p-TsOH catalyst.[8]

-

Solvent Selection for Specific Reactions: In esterification reactions, which produce water as a byproduct, a solvent like toluene (in which p-TsOH is sparingly soluble) is often used with a Dean-Stark apparatus.[1] The p-TsOH, while not fully dissolved, provides sufficient catalytic activity at the reflux temperature, and the solvent choice facilitates the crucial removal of water to drive the equilibrium toward the product.

Conclusion

This compound is a versatile and powerful catalyst whose utility is intrinsically linked to its solubility in organic solvents. Its amphiphilic structure results in high solubility in polar protic and aprotic solvents, driven by strong hydrogen bonding and dipole-dipole interactions with its sulfonic acid moiety. Conversely, it exhibits poor solubility in non-polar solvents. This behavior is predictable based on core chemical principles and is essential for designing effective synthetic protocols, optimizing reaction conditions, and simplifying product purification. For applications demanding high precision, the experimental protocol detailed herein provides a robust framework for determining accurate solubility values, empowering researchers to make informed decisions in their chemical endeavors.

References

-

Wikipedia. This compound. [Link]

-

Solubility of Things. This compound. [Link]

-

ChemBK. This compound. [Link]

-

Baghernejad, B. (2011). Application of this compound (PTSA) in Organic Synthesis. Current Organic Chemistry, 15(17), 3091-3097. [Link]

-

PubChem. This compound. [Link]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0059933). [Link]

-

RSC Publishing. This compound-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry. [Link]

-